(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
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Overview
Description
(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a sophisticated compound found at the intersection of organic chemistry and medicinal research. Its complex structure combines aromatic, heterocyclic, and spirocyclic motifs, suggesting diverse chemical reactivity and potential for varied applications in scientific research.
Scientific Research Applications
Chemistry
The reactivity and stability of this compound make it a candidate for studying new synthetic pathways and mechanisms, particularly in heterocyclic chemistry.
Biology
Its potential bioactivity could be explored in assays for antimicrobial, antifungal, or antitumor properties, given the structural similarity to known bioactive molecules.
Medicine
Due to its complex structure, it could act as a lead compound for drug development, especially targeting pathways in cancer or inflammatory diseases.
Industry
As an intermediate in organic synthesis, it could be valuable for creating new materials or fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone typically involves a multi-step process:
Formation of the 4-ethylphenyl derivative: : Starting with commercially available 4-ethylphenyl hydrazine, this component is synthesized via azo coupling reactions.
Construction of the pyrazole ring: : The intermediate 4-ethylphenyl hydrazine undergoes cyclization with a diketone to form the pyrazole ring.
Introduction of the pyrrole unit: : This is achieved by the reaction of the pyrazole derivative with pyrrole under acidic or basic conditions.
Spirocyclic addition: : The spirocyclic structure is introduced in a final step involving a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl precursor through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production may use streamlined processes for scalability:
Continuous-flow reactors: : Enhancing the synthesis efficiency of each step, particularly for ring formations.
Automated synthesis lines: : Reducing manual intervention and increasing consistency in multi-step processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Typically leads to the formation of N-oxide derivatives, impacting the electronic properties of the compound.
Reduction: : Can reduce specific functional groups within the compound without disrupting the entire molecule.
Substitution: : Frequently observed on the aromatic rings and nitrogen atoms, allowing functionalization.
Common Reagents and Conditions
Oxidation: : Use of reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Varies depending on target sites, but common reagents include halides and nucleophiles under catalytic or thermal conditions.
Major Products Formed
These reactions typically yield modified versions of the parent compound, with the pyrazole and pyrrole rings often remaining intact but various substituents being added or modified.
Mechanism of Action
The compound's mechanism of action would likely involve binding to specific proteins or enzymes, affecting their function. Given its diverse structure, it could interact with multiple molecular targets and pathways, including inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
(1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone: : Similar but with a methyl group, potentially leading to different reactivity and bioactivity.
(1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone: : Chlorine substitution can significantly alter electronic properties and reactivity.
Highlighting Uniqueness
The presence of the ethyl group in the 4-position of the phenyl ring, combined with the pyrrole and pyrazole rings, gives (1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone unique reactivity and potential bioactivity profiles compared to its analogs.
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-2-18-5-7-19(8-6-18)27-21(25-11-3-4-12-25)20(17-24-27)22(28)26-13-9-23(10-14-26)29-15-16-30-23/h3-8,11-12,17H,2,9-10,13-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNSMWHPLWCTFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC4(CC3)OCCO4)N5C=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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